3,3-Difluoroallyl acetate
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Overview
Description
3,3-Difluoroallyl acetate is an organic compound belonging to the class of alpha, beta-unsaturated carboxylic esters. It is characterized by the presence of two fluorine atoms attached to the propenyl group, making it a difluorinated derivative. This compound is known for its applications in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroallyl acetate typically involves the fluorination of appropriate precursors. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) which is effective for converting alcohols to alkyl fluorides . Another method involves the use of aminodifluorosulfinium tetrafluoroborate salts, which act as efficient deoxofluorinating reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using stable and efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common in industrial settings to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoroallyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated derivatives.
Common Reagents and Conditions:
Fluorinating Agents: Deoxo-Fluor reagent, aminodifluorosulfinium tetrafluoroborate salts.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran.
Major Products Formed:
Substituted Derivatives: Products with different functional groups replacing the fluorine atoms.
Addition Products: Compounds formed by the addition of reagents across the double bond.
Scientific Research Applications
3,3-Difluoroallyl acetate is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoroallyl acetate involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
3,3-Difluoro-1,2-diphenyl-1-propanone: A difluorinated compound with similar structural features.
1-Fluoro-4,5-dimethoxy-2-(3,3-difluoro-2-propenyl)benzene: A fluorinated analog with similar reactivity.
Uniqueness: 3,3-Difluoroallyl acetate is unique due to its specific arrangement of fluorine atoms and the propenyl group, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3,3-difluoroprop-2-enyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-4(8)9-3-2-5(6)7/h2H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMCWVFEKGYGMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337035 |
Source
|
Record name | 3,3-Difluoro-2-propenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-40-6 |
Source
|
Record name | 3,3-Difluoro-2-propenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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